Cas no 159440-07-0 (Peptide 7172)

Peptide 7172 structure
Peptide 7172 structure
Product name:Peptide 7172
CAS No:159440-07-0
MF:C80H127N6O16P
MW:1459.86876511574
CID:1338241
PubChem ID:462263

Peptide 7172 Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-{[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino}-4-methyl-1-oxopentan-2-yl 1-{N-[12-(hexadecanoyloxy)-9-hydroxy-9-oxido-4,15-dioxo-8,10,14-trioxa-5-aza-9lambda~5~-phosphatriacontan-1-oyl]-D-phenylalanyl-3-(naphthalen-1-yl)-D-alanyl}piperidine-4-carbo
    • (2S)-1-{[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino}-4-methyl-1-oxopentan-2-yl 1-{N-[12-(hexadecanoyloxy)-9-hydroxy-9-oxido-4,15-dioxo-8,10,14-trioxa-5-aza-9lambda~5~-phosphatriacontan-1-oyl]-D-pheny
    • Peptide 7172
    • DPPE-Suc-[D-Phe]-[D-.alpha.-Nal]-Pip-[.alpha.-(OH)-Leu]-Val-NH2
    • 159440-07-0
    • 4-Piperidinecarboxylic acid, 1-(N-(N-(9-hydroxy-9-oxido-1,4,15-trioxo-12-((1-oxohexadecyl)oxy)-8,10,14-trioxa-5-aza-9-phosphatriacont-1-yl)-D-phenylalanyl)-3-(1-naphthalenyl)-D-alanyl)-, 1-(((1-(aminocarbonyl)-2-methylpropyl)amino)carbonyl)-3-methylbutyl ester, stereoisomer
    • 4-Piperidinecarboxylic acid, 1-[N-[N-[9-hydroxy-9-oxido-1,4,15-trioxo-12-[(1-oxohexadecyl)oxy]-8,10,14-trioxa-5-aza-9-phosphatriacont-1-yl]-D-phenylalanyl]-3-(1-naphthalenyl)-D-alanyl]-, 1-[[[1-(aminocarbonyl)-2-methylpropyl]amino]carbonyl]-3-methylbutyl ester, stereoisomer
    • DPPE-Suc-(D-Phe)-(D-alpha-Nal)-Pip-(alpha-(OH)-Leu)-Val-NH2
    • Inchi: 1S/C80H127N6O16P/c1-7-9-11-13-15-17-19-21-23-25-27-29-34-45-73(89)98-58-66(101-74(90)46-35-30-28-26-24-22-20-18-16-14-12-10-8-2)59-100-103(96,97)99-54-51-82-71(87)47-48-72(88)83-68(56-62-39-32-31-33-40-62)77(92)84-69(57-65-43-38-42-63-41-36-37-44-67(63)65)79(94)86-52-49-64(50-53-86)80(95)102-70(55-60(3)4)78(93)85-75(61(5)6)76(81)91/h31-33,36-44,60-61,64,66,68-70,75H,7-30,34-35,45-59H2,1-6H3,(H2,81,91)(H,82,87)(H,83,88)(H,84,92)(H,85,93)(H,96,97)/t66?,68-,69-,70+,75+/m1/s1
    • InChI Key: OYVFOBHYQBAHFL-VNUODVNLSA-N
    • SMILES: P(=O)(O[H])(OC([H])([H])C([H])([H])N([H])C(C([H])([H])C([H])([H])C(N([H])[C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C(N([H])[C@]([H])(C([H])([H])C1=C([H])C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12)C(N1C([H])([H])C([H])([H])C([H])(C(=O)O[C@]([H])(C(N([H])[C@]([H])(C(N([H])[H])=O)C([H])(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1([H])[H])=O)=O)=O)=O)OC([H])([H])C([H])(C([H])([H])OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O

Computed Properties

  • Exact Mass: 1458.90461898g/mol
  • Monoisotopic Mass: 1458.90461898g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 16
  • Heavy Atom Count: 103
  • Rotatable Bond Count: 60
  • Complexity: 2470
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 17.8
  • Topological Polar Surface Area: 315

Recommend Articles

Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk